molecular formula C11H14O4 B186618 4-((2-Methoxyethoxy)methyl)benzoic acid CAS No. 119828-60-3

4-((2-Methoxyethoxy)methyl)benzoic acid

Cat. No.: B186618
CAS No.: 119828-60-3
M. Wt: 210.23 g/mol
InChI Key: UMFSVBVRJBMMBM-UHFFFAOYSA-N
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Description

4-((2-Methoxyethoxy)methyl)benzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methoxyethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyethoxy)methyl)benzoic acid typically involves the esterification of benzoic acid derivatives followed by etherification. One common method includes:

    Esterification: Reacting benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl benzoate.

    Etherification: The methyl benzoate is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride to introduce the 2-methoxyethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Halogens (Cl, Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl).

Major Products:

    Oxidation: Formation of 4-((2-Methoxyethoxy)methyl)benzaldehyde or this compound.

    Reduction: Formation of 4-((2-Methoxyethoxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((2-Methoxyethoxy)methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-((2-Methoxyethoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The methoxyethoxy group can enhance its solubility and facilitate its transport across biological membranes. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Similar structure but lacks the 2-methoxyethoxy group.

    4-Ethoxybenzoic acid: Contains an ethoxy group instead of the methoxyethoxy group.

    4-(2-Hydroxyethoxy)methylbenzoic acid: Similar structure but with a hydroxyethoxy group.

Uniqueness: 4-((2-Methoxyethoxy)methyl)benzoic acid is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct physicochemical properties such as increased solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

4-(2-methoxyethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFSVBVRJBMMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640771
Record name 4-[(2-Methoxyethoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119828-60-3
Record name 4-[(2-Methoxyethoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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